Comparative Physicochemical Properties: Molecular Weight and Lipophilicity vs. Carboxylic Acid Analog
When selecting a building block for parallel library synthesis or lead optimization, molecular weight and lipophilicity are critical parameters influencing downstream compound properties. Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate exhibits a molecular weight of 261.12 g/mol and a predicted XLogP3 of 1.8 , compared to its direct carboxylic acid analog, 3-(3-bromo-1H-pyrazol-1-yl)butanoic acid (CAS 1883290-17-2), which has a molecular weight of 233.06 g/mol . The ester derivative is more lipophilic by approximately 28 mass units and possesses a higher predicted partition coefficient, which may confer superior membrane permeability in cell-based assays relative to the ionized carboxylate form at physiological pH.
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW: 261.12 g/mol; XLogP3: 1.8 |
| Comparator Or Baseline | 3-(3-Bromo-1H-pyrazol-1-yl)butanoic acid (CAS 1883290-17-2); MW: 233.06 g/mol; XLogP3: not reported (carboxylic acid) |
| Quantified Difference | MW difference: +28.06 g/mol; Ester is more lipophilic (XLogP3 1.8 vs. expected lower value for free acid) |
| Conditions | Predicted physicochemical properties from vendor technical datasheets and computational estimation |
Why This Matters
The higher lipophilicity of the ethyl ester derivative may improve passive membrane permeability in cellular assays compared to the charged carboxylate analog, making it a more suitable starting point for cell-permeable probe or lead compound synthesis.
